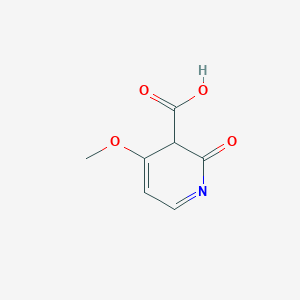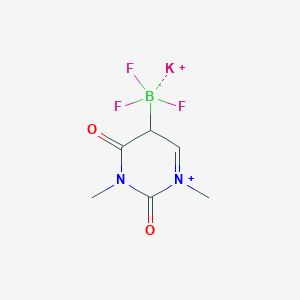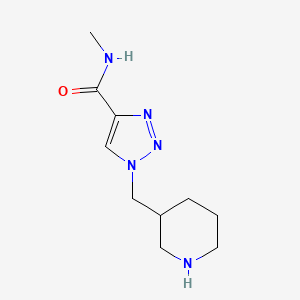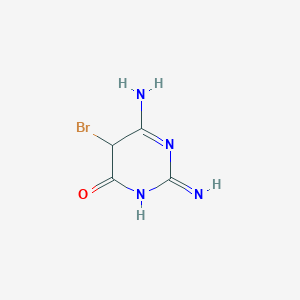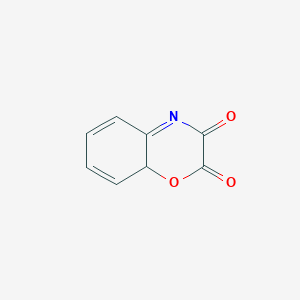
8aH-1,4-benzoxazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8aH-1,4-benzoxazine-2,3-dione is a heterocyclic compound with the molecular formula C8H5NO3 It is known for its unique structure, which includes a benzene ring fused with an oxazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8aH-1,4-benzoxazine-2,3-dione typically involves the reaction of salicylamide with 1,1’-carbonyldiimidazole. This reaction proceeds under mild conditions and yields the desired product with high purity . Another method involves the cyclization of o-aminophenylcarbinols using carboxylic acids, their anhydrides, or acid chlorides in the presence of mineral or Lewis acids .
Industrial Production Methods
Industrial production of this compound can be scaled up using the same synthetic routes mentioned above. The key to successful industrial production lies in optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
8aH-1,4-benzoxazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzoxazine compounds.
Wissenschaftliche Forschungsanwendungen
8aH-1,4-benzoxazine-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 8aH-1,4-benzoxazine-2,3-dione involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of bacterial growth or modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1,3-benzoxazine-2,4-dione: Similar in structure but differs in the position of the oxazine ring.
2H-3,1-benzoxazine-2,4-dione: Another isomer with different chemical properties.
Uniqueness
8aH-1,4-benzoxazine-2,3-dione stands out due to its unique combination of chemical stability and reactivity. Its ability to undergo various chemical reactions while maintaining structural integrity makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C8H5NO3 |
|---|---|
Molekulargewicht |
163.13 g/mol |
IUPAC-Name |
8aH-1,4-benzoxazine-2,3-dione |
InChI |
InChI=1S/C8H5NO3/c10-7-8(11)12-6-4-2-1-3-5(6)9-7/h1-4,6H |
InChI-Schlüssel |
OHUZCCOFKDWGFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C(=NC(=O)C(=O)O2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



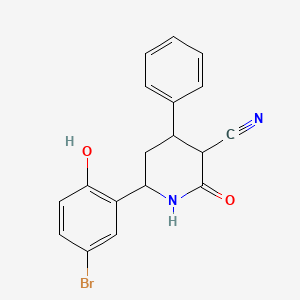
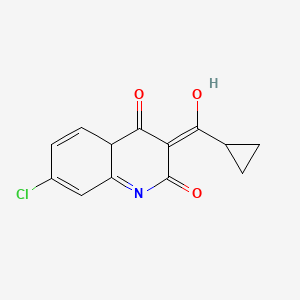
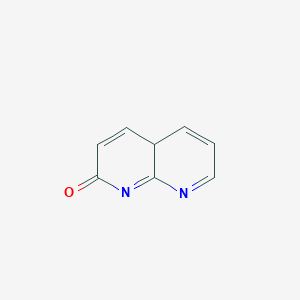
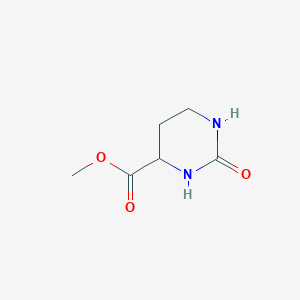
![Ethyl 8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13-heptaene-16-carboxylate](/img/structure/B12354288.png)
![Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)-, 2'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B12354298.png)
![2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4a,7-dihydro-3H-pteridin-4-one](/img/structure/B12354302.png)
